(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate
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Overview
Description
®-Methyl 1-benzoylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structure, which includes a pyrrolidine ring substituted with a benzoyl group and a methyl ester. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-benzoylpyrrolidine-2-carboxylate typically involves the reaction of ®-pyrrolidine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzoyl derivative is then esterified using methanol and a catalyst like sulfuric acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 1-benzoylpyrrolidine-2-carboxylate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, enzymatic methods may be employed to achieve high enantioselectivity in the synthesis of this chiral compound.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 1-benzoylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-Methyl 1-benzoylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 1-benzoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the chiral center play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-pyrrolidine-2-carboxylic acid: Similar structure but with a benzyl group instead of a benzoyl group.
Benzyl 3-pyrroline-1-carboxylate: Contains a pyrroline ring instead of a pyrrolidine ring.
Uniqueness
®-Methyl 1-benzoylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both a benzoyl group and a methyl ester. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor for chiral pharmaceuticals.
Properties
IUPAC Name |
methyl (2R)-1-benzoylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-8-5-9-14(11)12(15)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUFYHVNHYLZEX-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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